BIo-11-dUTP tetralithium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

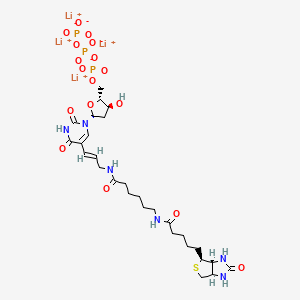

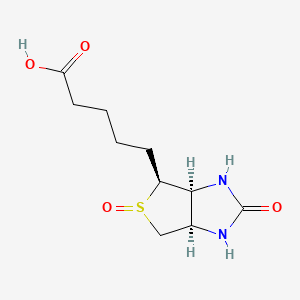

BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate tetralithium salt, is a compound widely used for non-radioactive DNA labeling. It is particularly useful in various molecular biology applications such as nick translation, random priming, and polymerase chain reaction (PCR). The compound is characterized by the presence of a biotin moiety attached to the deoxyuridine triphosphate via an 11-carbon linker, which enhances its interaction with avidin or streptavidin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Activation of dUTP: dUTP is activated using a suitable activating agent such as carbodiimide.

Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an 11-carbon linker. This coupling reaction is usually carried out in an aqueous buffer at a controlled pH.

Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired this compound with high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control tests, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to ensure consistency and purity

Análisis De Reacciones Químicas

Types of Reactions

BIo-11-dUTP tetralithium salt primarily undergoes enzymatic incorporation into DNA during various molecular biology techniques. The key reactions include:

Incorporation into DNA: The compound is incorporated into DNA strands by enzymes such as DNA polymerase during PCR, nick translation, and random priming.

Binding Reactions: The biotin moiety of this compound binds strongly to avidin or streptavidin, forming a stable complex

Common Reagents and Conditions

Enzymes: DNA polymerase, Taq DNA polymerase, Klenow fragment, and reverse transcriptase.

Buffers: Tris-HCl buffer, magnesium chloride, and potassium chloride.

Conditions: Reactions are typically carried out at temperatures ranging from 37°C to 72°C, depending on the specific enzyme used

Major Products Formed

The major product formed from the incorporation of this compound into DNA is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods .

Aplicaciones Científicas De Investigación

BIo-11-dUTP tetralithium salt has a wide range of applications in scientific research, including:

DNA Labeling: Used for non-radioactive labeling of DNA in various molecular biology techniques.

Nick Translation: Facilitates the incorporation of biotin into DNA during nick translation, allowing for the detection of specific DNA sequences.

PCR: Enhances the detection of PCR products by incorporating biotin-labeled nucleotides.

cDNA Synthesis: Used in the synthesis of complementary DNA (cDNA) for various applications, including gene expression studies

Mecanismo De Acción

The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerase enzymes. The biotin moiety attached to the deoxyuridine triphosphate allows for the subsequent binding of avidin or streptavidin, facilitating the detection and analysis of the labeled DNA. The 11-carbon linker between the biotin and dUTP ensures optimal interaction with avidin or streptavidin, enhancing the sensitivity and specificity of the detection methods .

Comparación Con Compuestos Similares

Similar Compounds

Digoxigenin-11-2’-deoxyuridine-5’-triphosphate: Another non-radioactive DNA labeling compound that uses digoxigenin instead of biotin.

Fluorescein-12-2’-deoxyuridine-5’-triphosphate: A compound that incorporates fluorescein for fluorescent labeling of DNA

Uniqueness

BIo-11-dUTP tetralithium salt is unique due to its biotin moiety, which allows for strong and specific binding to avidin or streptavidin. This property makes it highly suitable for applications requiring sensitive and specific detection of labeled DNA. The 11-carbon linker further enhances its effectiveness by providing optimal spacing for interaction with avidin or streptavidin .

Propiedades

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)